Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp
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Overview
Description
Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp is a peptide derivative. Let’s break down its structure:
Abz: 2-aminobenzoyl group
GLN: Glutamine
VAL: Valine
ALA: Alanine
GLY: Glycine
ETHYLENEDIAMINE-DNP: Ethylenediamine with a dinitrophenyl (DNP) group attached.
Preparation Methods
Synthetic Routes:: The synthesis of Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp involves solid-phase peptide synthesis (SPPS). Sequentially, amino acids are added to a growing peptide chain anchored on a solid support. Protecting groups ensure selective reactions at specific sites. The final product is cleaved from the resin.
Reaction Conditions::Coupling: Amino acids are coupled using reagents like and .
Deprotection: Removal of protecting groups (e.g., ).
Industrial Production:: Industrial-scale production typically follows similar principles but with optimized conditions.
Chemical Reactions Analysis
Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp can undergo various reactions:
Oxidation: DNP group can be oxidized.
Reduction: Reduction of the DNP group.
Substitution: Nucleophilic substitution reactions. Common reagents include , , and . Major products depend on reaction conditions and functional groups involved.
Scientific Research Applications
Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp finds applications in:
Fluorescence Studies: Abz serves as a fluorophore.
Peptide Chemistry: Investigating peptide interactions.
Enzyme Substrate: DNP group mimics natural substrates.
Drug Delivery: Modified peptides for targeted drug delivery.
Mechanism of Action
The compound’s mechanism involves binding to specific receptors or enzymes due to its peptide nature. Further studies are needed to elucidate detailed pathways.
Comparison with Similar Compounds
Similar compounds include other peptide derivatives with fluorophores or functional groups. Abz-gln-val-val-ala-gly-ala-ethylenediamine-dnp stands out due to its unique combination of amino acids and the DNP moiety.
Remember that this compound’s applications continue to evolve as research progresses.
Properties
Molecular Formula |
C40H55F3N12O14 |
---|---|
Molecular Weight |
984.9 g/mol |
IUPAC Name |
2-[(2-aminobenzoyl)amino]-N-[1-[[1-[[1-[[2-[[1-[2-(2,4-dinitroanilino)ethylamino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H54N12O12.C2HF3O2/c1-19(2)31(48-38(58)32(20(3)4)47-36(56)27(13-14-29(40)51)46-35(55)24-9-7-8-10-25(24)39)37(57)45-22(6)34(54)43-18-30(52)44-21(5)33(53)42-16-15-41-26-12-11-23(49(59)60)17-28(26)50(61)62;3-2(4,5)1(6)7/h7-12,17,19-22,27,31-32,41H,13-16,18,39H2,1-6H3,(H2,40,51)(H,42,53)(H,43,54)(H,44,52)(H,45,57)(H,46,55)(H,47,56)(H,48,58);(H,6,7) |
InChI Key |
PSCWOMHZMAAWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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